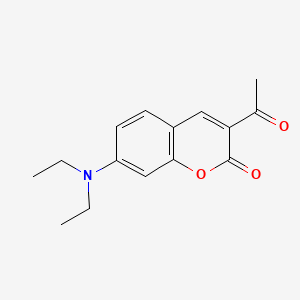

3-acetyl-7-(diethylamino)-2H-chromen-2-one

説明

Historical Development and Significance of Coumarin (B35378) Derivatives in Chemical Sciences

The history of coumarins, a class of compounds characterized by the 1,2-benzopyrone framework, began in 1820 with the isolation of the parent compound, coumarin, from the tonka bean (Dipteryx odorata) nih.gov. Initially recognized for its pleasant fragrance, which led to its use in perfumes and as a food additive, the scientific significance of coumarin and its derivatives has expanded dramatically over the past two centuries nih.govresearchgate.net. These compounds are widespread in nature, having been identified in over 1300 species of plants, as well as in fungi and microorganisms nih.govresearchgate.net.

The discovery of the anticoagulant properties of dicoumarol, a derivative formed in spoiled sweet clover, marked a pivotal moment in the history of coumarins wikipedia.org. This led to the development of a major class of pharmaceutical agents. Beyond this, research has revealed that coumarin derivatives possess a vast array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties nih.govresearchgate.netwisdomlib.orgresearchgate.netnih.gov. This versatile bioactivity has established the coumarin scaffold as a "privileged structure" in medicinal chemistry, frequently utilized in the design of new therapeutic agents nih.govnih.gov.

In addition to their pharmacological importance, coumarin derivatives have become indispensable tools in materials science and chemical biology. Their unique photophysical properties, particularly their strong fluorescence, have led to their extensive use as fluorescent probes, laser dyes, and optical brighteners wikipedia.orgwisdomlib.orgresearchgate.net. The ability to tune their absorption and emission spectra through chemical modification makes them highly valuable for developing sensors and markers for biological and environmental applications wisdomlib.org.

Structural Features and Classification of 3-Acetyl-7-(diethylamino)-2H-chromen-2-one as a Substituted Coumarin

This compound is a synthetic derivative of the parent coumarin structure. It is systematically classified as a member of the coumarin family, which falls under the broader categories of pyrans and 6-membered heterocyclic compounds cymitquimica.comtcichemicals.comtcichemicals.com. Its core is the 2H-chromen-2-one (or benzopyran-2-one) fused ring system.

The specific substitutions on this core are critical to the compound's distinct properties:

A Diethylamino Group at Position 7: The nitrogen atom of the diethylamino group (-N(CH₂CH₃)₂) acts as a potent electron-donating group (EDG). This substitution significantly enhances the molecule's fluorescence and is a common feature in coumarin-based dyes and probes prezi.com.

An Acetyl Group at Position 3: The acetyl group (-COCH₃) functions as an electron-withdrawing group (EWG).

This specific arrangement of an electron-donating group at the 7-position and an electron-withdrawing group at the 3-position creates a donor-π-acceptor (D-π-A) system mdpi.com. This configuration facilitates an efficient intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is the fundamental mechanism responsible for the compound's strong fluorescence and environment-sensitive photophysical properties mdpi.com. The molecule is nearly planar, a feature that supports the delocalization of π-electrons across the structure researchgate.net.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 74696-96-1 nih.govechemi.com |

| Molecular Formula | C₁₅H₁₇NO₃ nih.govechemi.comchemicalbook.com |

| Molecular Weight | 259.30 g/mol cymitquimica.comnih.gov |

| Appearance | White to light yellow or orange powder/crystal cymitquimica.comtcichemicals.com |

| Melting Point | 150-156 °C prezi.comechemi.com |

| Topological Polar Surface Area | 46.6 Ų nih.govechemi.com |

Overview of Contemporary Research Trajectories for this compound

Contemporary research on this compound primarily leverages its exceptional fluorescent properties and its utility as a versatile chemical building block. The main research trajectories are:

Development of Chemosensors and Fluorescent Probes: The 7-(diethylamino)coumarin core is a popular platform for creating probes that can detect specific analytes. This compound is used to synthesize probes for detecting metal ions such as copper (Cu²⁺), mercury (Hg²⁺), and aluminum (Al³⁺) researchgate.netjk-sci.comnih.gov. These sensors often operate on a "turn-off" or "turn-on" fluorescence mechanism, where the presence of the analyte causes a measurable change in fluorescence intensity or color jk-sci.comnih.gov.

Synthesis of Advanced Materials: The compound serves as a crucial intermediate in the synthesis of more complex functional molecules. It is used to create novel fluorescent colorants and dyes nih.gov. Furthermore, its derivatives are being investigated as photoinitiators for the polymerization of materials like acrylic resins, with applications in photocomposites and 3D printing nih.gov. Its inherent photostability and high laser gain make its derivatives candidates for use in organic dye lasers and optoelectronic devices wikipedia.orgmdpi.comresearchgate.net.

Precursor in Medicinal Chemistry: The acetyl group provides a reactive handle for further chemical modifications. Researchers utilize this compound as a starting material to synthesize coumarin-chalcone hybrids, which are being evaluated for various biological activities, including antiparasitic effects against Leishmania braziliensis and Trypanosoma cruzi nih.gov.

Scope and Research Objectives of the Academic Inquiry into this compound

The overarching goal of academic research into this compound is to exploit its well-defined structure-property relationships for the rational design of new functional molecules. Key research objectives include:

To Synthesize Novel High-Performance Probes: A primary objective is to use the compound as a scaffold to build highly sensitive and selective fluorescent sensors for environmental and biological applications researchgate.netjk-sci.com. Research focuses on modifying the acetyl group to introduce specific recognition sites for target analytes, thereby fine-tuning the sensor's performance nih.gov.

To Investigate and Modulate Photophysical Properties: A significant area of inquiry involves studying the compound's photophysics, including its absorption, emission, Stokes shift, and quantum yield mdpi.comresearchgate.net. The objective is to understand how structural modifications influence these properties to create materials with tailored optical characteristics for applications such as organic light-emitting diodes (OLEDs) and advanced laser dyes mdpi.com.

To Explore its Synthetic Versatility: Researchers aim to expand the library of compounds derived from this compound lookchem.com. The objective is to utilize it as a platform chemical to access new heterocyclic systems and hybrid molecules, thereby exploring their potential in materials science and medicinal chemistry nih.govnih.govrsc.org.

Table 2: Reported Spectroscopic Data for this compound Derivatives

| Derivative Type | Absorption Max (λabs) | Emission Max (λem) | Application Highlight |

| Phenylhydrazone Hybrid | 278 nm (THF) | 465 nm (THF) | Fluorescent probe for tissue visualization mdpi.com |

| Coumarin-Chalcone Hybrid | Not specified | Not specified | Antiparasitic agent development nih.gov |

| Pyridine-Carbohydrazide | Not specified | Not specified | Selective "turn-off" sensor for Cu²⁺ ions nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-acetyl-7-(diethylamino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-4-16(5-2)12-7-6-11-8-13(10(3)17)15(18)19-14(11)9-12/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYDECSZBZCKFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8072794 | |

| Record name | 2H-1-Benzopyran-2-one, 3-acetyl-7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8072794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74696-96-1 | |

| Record name | 3-Acetyl-7-(diethylamino)coumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74696-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 3-acetyl-7-(diethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074696961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 3-acetyl-7-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 3-acetyl-7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8072794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetyl-7-(diethylamino)-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Acetyl 7 Diethylamino 2h Chromen 2 One

Established Synthetic Pathways for 3-Acetyl-7-(diethylamino)-2H-chromen-2-one Core Structure

The construction of the this compound core structure is predominantly achieved through classical condensation reactions that form the characteristic benzopyrone ring system.

The Knoevenagel condensation is a cornerstone for the synthesis of 3-substituted coumarins. researchgate.netslideshare.net This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound. youtube.comaip.org For the synthesis of this compound, the key starting materials are 4-(diethylamino)-2-hydroxybenzaldehyde and an acetoacetate (B1235776) derivative, such as ethyl acetoacetate. kjscollege.comnih.gov

The reaction mechanism involves the initial formation of a resonance-stabilized carbanion from the active methylene compound, facilitated by a basic catalyst. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. Subsequent dehydration and intramolecular cyclization (lactonization) lead to the formation of the coumarin (B35378) ring. youtube.com

A typical reaction scheme is as follows:

Reactants: 4-(diethylamino)-2-hydroxybenzaldehyde and Ethyl acetoacetate

Product: this compound

This method is widely employed due to its efficiency and the ready availability of starting materials. acs.org

Multi-component reactions (MCRs) offer a streamlined approach to synthesizing complex molecules like this compound in a single step from three or more starting materials. acs.org These one-pot syntheses are highly efficient, reducing reaction time, cost, and waste generation. clockss.org

For instance, a three-component reaction could involve 4-(diethylamino)salicylaldehyde, ethyl acetoacetate, and an amine catalyst, all combined in a single reaction vessel to yield the desired coumarin. acs.orgfrontiersin.org The use of deep eutectic solvents (DES) has also been reported for the one-pot synthesis of this class of compounds, where the DES can act as both the solvent and catalyst. nih.gov

The yield and purity of this compound are highly dependent on the reaction conditions. nih.gov

Solvent Effects: The choice of solvent can significantly influence reaction rates and yields. rrjournals.comresearchgate.net While polar aprotic solvents are common, solvent-free conditions, often coupled with microwave irradiation, have gained popularity for being more environmentally friendly and often leading to shorter reaction times and higher yields. kjscollege.comic.ac.uksci-hub.sersc.org Protic solvents like methanol (B129727) have also been shown to be effective in certain catalyzed cyclization reactions leading to coumarins. researchgate.net

Catalyst Influence: Basic catalysts are crucial for promoting the Knoevenagel condensation. Piperidine (B6355638) is a widely used and effective catalyst for this transformation. kjscollege.comic.ac.uksci-hub.seresearchgate.netresearchgate.net Other catalysts, such as L-proline, have also been employed, particularly under solvent-free conditions. nih.gov The catalyst concentration is a critical parameter to optimize, with studies showing that a specific molar percentage can maximize the product yield. nih.govrsc.org

Temperature and Reaction Time: Temperature plays a vital role in reaction kinetics. frontiersin.orgnih.gov Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes, often leading to improved yields. aip.orgkjscollege.comnih.govic.ac.uk For conventional heating, optimizing the temperature is necessary to ensure complete reaction without promoting side reactions. nih.gov Reaction times can vary from as short as 60 seconds under microwave irradiation to several hours with conventional heating methods. aip.org

Below is an interactive data table summarizing the impact of different reaction conditions on the synthesis of coumarin derivatives.

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Piperidine | Ethanol | 50 | - | 99 | nih.gov |

| Piperidine | Solvent-free (Microwave) | - | 1-10 min | High | kjscollege.comic.ac.uksci-hub.se |

| L-proline | Solvent-free | - | - | High | nih.gov |

| Chitosan-grafted poly(vinylpyridine) | Dioxane (Ultrasonic) | 50 | 25 min | 93 | frontiersin.org |

| Iron(III) chloride | Ethanol | - | - | 72 | nih.gov |

Advanced Synthetic Modifications and Derivatization of this compound

The this compound scaffold serves as a versatile platform for further chemical modifications to generate a diverse library of functional molecules.

The reactivity of the 3-acetyl and 7-diethylamino groups allows for targeted modifications.

Position 3: The acetyl group at the 3-position is a key site for derivatization. The methyl group of the acetyl moiety can undergo various reactions, including aldol (B89426) condensation, α-halogenation, and reactions with different amines. bohrium.comresearchgate.netscribd.combas.bg For example, the acetyl group can be a precursor for the synthesis of various heterocyclic rings fused to the coumarin core. bohrium.comacgpubs.org

The versatile reactivity of the 3-acetylcoumarin (B160212) core allows for its conjugation with various other molecular entities to create hybrid materials with tailored properties. gavinpublishers.commdpi.comnih.gov

With Phenylhydrazine (B124118): The acetyl group can react with phenylhydrazine to form hydrazones, which can be further cyclized to generate pyrazole-containing coumarin hybrids. nih.govrdd.edu.iq

With Terpyridine: Coumarin-terpyridine hybrids have been synthesized, often for applications in coordination chemistry and materials science. researchgate.net The synthesis can involve the reaction of a functionalized coumarin with a terpyridine precursor.

With Acryloyl Moieties: The reaction of the acetyl group can lead to the introduction of acryloyl functionalities, which can be used in polymerization reactions or as Michael acceptors for further synthetic transformations. scribd.com

These coupling reactions expand the chemical space accessible from this compound, leading to novel compounds with potentially enhanced or new functionalities.

Application of Green Chemistry Principles in Synthesis (e.g., Deep Eutectic Solvents, Microwave Irradiation)

Green chemistry principles are increasingly being applied to the synthesis of coumarin derivatives to minimize the use and generation of hazardous substances. nih.gov Key strategies include the use of alternative solvents like deep eutectic solvents (DESs) and energy-efficient activation methods such as microwave irradiation. These methods are notable for their potential to enhance reaction rates, improve yields, and simplify work-up procedures. sci-hub.se

Deep Eutectic Solvents (DESs):

Deep eutectic solvents are a class of solvents that are typically formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). upc.edu These solvents are gaining attention in organic synthesis due to their low cost, biodegradability, and low vapor pressure. In the synthesis of this compound, a one-pot reaction has been successfully carried out using a deep eutectic solvent composed of choline (B1196258) chloride and urea (B33335) (ChCl:urea). nih.gov This DES serves as both the solvent and the catalyst for the reaction.

The synthesis involves the initial reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with ethyl acetoacetate in the ChCl:urea DES. Following the completion of this step, malononitrile (B47326) is added to the reaction mixture, leading to the formation of this compound. nih.gov The use of DES in this context represents a greener alternative to conventional volatile organic solvents. Research into various DES compositions has shown that the choice of HBA and HBD can significantly influence reaction yields and times. aip.org

Microwave Irradiation:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. sci-hub.se In the context of coumarin synthesis, microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. sci-hub.seresearchgate.net The synthesis of 3-acetylcoumarin derivatives, which share a similar structural core with the target compound, has been achieved with high yields in minutes under microwave irradiation, often in solvent-free conditions or using a minimal amount of a high-boiling point solvent. researchgate.net

The Knoevenagel condensation, the key reaction in the synthesis of this compound, is particularly amenable to microwave assistance. The rapid and uniform heating provided by microwaves can enhance the rate of this condensation reaction. sci-hub.se For instance, the synthesis of various coumarin derivatives via Knoevenagel condensation under microwave irradiation has been reported to be complete within 1 to 10 minutes, offering a significant improvement over conventional methods. researchgate.net

The table below presents a comparison of reaction conditions for the synthesis of coumarin derivatives using these green chemistry principles.

| Synthesis Method | Catalyst/Solvent | Reactants | Temperature (°C) | Time | Yield (%) | Reference |

| Deep Eutectic Solvent | ChCl:urea | 4-(diethylamino)-2-hydroxybenzaldehyde, ethyl acetoacetate, malononitrile | Ambient | - | Good to Excellent | nih.gov |

| Microwave Irradiation | Piperidine | Salicylaldehyde, Ethyl acetoacetate | 50 | 5 min | 99 | nih.gov |

| Microwave Irradiation | L-proline | Salicylaldehyde, Ethyl acetoacetate | 50 | 10 min | 90 | nih.gov |

| Microwave Irradiation | Piperidine | Salicylaldehyde derivatives, Ethyl acetate (B1210297) derivatives | - | 1-10 min | - | researchgate.net |

| Microwave Irradiation | None (solvent-free) | Aromatic aldehydes, Malononitrile/Ethyl cyanoacetate | - | 2 min | ~95 | sci-hub.se |

Purification and Isolation Techniques for High Purity this compound and its Derivatives (e.g., Column Chromatography, Recrystallization)

The purification and isolation of this compound and its derivatives are critical steps to obtain high-purity materials suitable for further applications. The most common techniques employed are column chromatography and recrystallization.

Column Chromatography:

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. For coumarin derivatives, silica (B1680970) gel is a commonly used stationary phase. The choice of the mobile phase (eluent) is crucial for achieving good separation. A solvent system with appropriate polarity is selected to allow the desired compound to move down the column at a suitable rate while separating it from impurities.

For the purification of coumarin derivatives, a mixture of non-polar and polar solvents is often used. A common eluent system is a mixture of hexane (B92381) and ethyl acetate. sapub.org The polarity of the mobile phase can be gradually increased (gradient elution) to effectively separate compounds with different polarities. For instance, a gradient of hexane:ethyl acetate from a lower to a higher concentration of ethyl acetate can be employed. rochester.edu The progress of the separation is typically monitored by thin-layer chromatography (TLC). aip.org

Recrystallization:

Recrystallization is a technique used to purify solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling the solution to allow the desired compound to crystallize out, leaving impurities dissolved in the mother liquor.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For polar coumarins, various solvents have been suggested. Ethanol is a commonly used solvent for the recrystallization of 3-acetylcoumarin derivatives. mdpi.com In some cases, a mixed solvent system, such as ethanol-water, can be effective. prezi.com Other solvents that have been used for the recrystallization of coumarins include diethyl ether and acetonitrile. researchgate.netcymitquimica.com The purity of the recrystallized product is often assessed by its melting point and spectroscopic techniques.

The following table summarizes common purification techniques and the solvents used for coumarin derivatives.

| Purification Technique | Stationary Phase | Mobile Phase / Solvent | Compound Type | Reference |

| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate | Coumarin derivatives | sapub.org |

| Column Chromatography | Silica Gel | Dichloromethane / Ethyl Acetate | Coumarin derivatives | nih.gov |

| Recrystallization | - | Ethanol | 3-acetylcoumarin derivatives | mdpi.com |

| Recrystallization | - | Ethanol-Water | Polar coumarins | prezi.com |

| Recrystallization | - | Acetonitrile | Polar coumarins | cymitquimica.com |

| Recrystallization | - | Diethyl Ether | Polar coumarins | cymitquimica.com |

Reaction Mechanisms and Kinetics of this compound Derivatives

The primary synthetic route to this compound is the Knoevenagel condensation. sapub.org This reaction involves the condensation of an active methylene compound (ethyl acetoacetate) with a carbonyl compound (4-(diethylamino)salicylaldehyde), typically catalyzed by a weak base such as piperidine. reddit.comyoutube.com

Reaction Mechanism:

The Knoevenagel condensation mechanism for the formation of this compound can be described in the following steps:

Enolate Formation: The basic catalyst, piperidine, deprotonates the α-carbon of ethyl acetoacetate, which is acidic due to the presence of two electron-withdrawing carbonyl groups. This results in the formation of a resonance-stabilized enolate ion. thermofisher.com

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-(diethylamino)salicylaldehyde. This leads to the formation of an aldol-type addition product.

Dehydration: The aldol intermediate undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated intermediate. This step is often spontaneous under the reaction conditions.

Intramolecular Transesterification (Cyclization): The hydroxyl group of the salicylaldehyde moiety attacks the ester carbonyl group, leading to an intramolecular transesterification. This cyclization reaction forms the six-membered lactone ring characteristic of coumarins and eliminates a molecule of ethanol.

An alternative proposed mechanism suggests that the piperidine catalyst can first react with the aldehyde to form an iminium ion, which is a more reactive electrophile. The enolate of ethyl acetoacetate then attacks this iminium ion. organic-chemistry.org

Kinetics:

Detailed kinetic studies specifically for the synthesis of this compound are not extensively reported in the literature. However, general kinetic trends for Knoevenagel condensations can be inferred. The rate of the Knoevenagel condensation is influenced by several factors:

Nature of Reactants: Aldehydes are generally more reactive than ketones in Knoevenagel condensations. thermofisher.com The presence of electron-donating groups, such as the diethylamino group on the salicylaldehyde, can influence the electrophilicity of the carbonyl carbon.

Catalyst: The basicity of the catalyst plays a crucial role. Weakly basic amines like piperidine are effective catalysts. youtube.com

Solvent: The choice of solvent can affect the reaction rate by influencing the solubility of the reactants and the stability of the intermediates.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Microwave Irradiation: The use of microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times compared to conventional heating. This is attributed to efficient and rapid heating of the reaction mixture. sci-hub.se

Advanced Spectroscopic and Structural Elucidation of 3 Acetyl 7 Diethylamino 2h Chromen 2 One

High-Resolution Spectroscopic Characterization Techniques

The molecular structure and properties of 3-acetyl-7-(diethylamino)-2H-chromen-2-one have been rigorously established using a suite of high-resolution spectroscopic methods. Each technique provides unique insights into the compound's constitution, from atomic connectivity to the energetic landscape of its electronic orbitals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide definitive evidence for its covalent framework.

The ¹H NMR spectrum confirms the presence of all expected proton environments. The signals corresponding to the diethylamino group's ethyl protons, the aromatic protons of the coumarin (B35378) core, and the methyl protons of the acetyl group are observed at characteristic chemical shifts. Similarly, the ¹³C NMR spectrum displays distinct resonances for each carbon atom in the molecule, including the carbonyl carbons of the lactone and acetyl groups, the sp²-hybridized carbons of the bicyclic ring system, and the sp³-hybridized carbons of the diethylamino substituent. rsc.org The spectral data aligns with previously reported research, confirming the successful synthesis of the target compound. prezi.com

Table 1: Representative ¹H NMR Spectral Data for this compound (Note: Specific chemical shifts (δ) and coupling constants (J) can vary slightly depending on the solvent and instrument frequency.)

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (acetyl) | ~2.7 | Singlet | 3H |

| -N(CH₂CH₃)₂ | ~1.2 | Triplet | 6H |

| -N(CH₂CH₃)₂ | ~3.4 | Quartet | 4H |

| Aromatic H | ~6.5 - 7.5 | Multiplet | 3H |

| Vinylic H (C4-H) | ~8.5 | Singlet | 1H |

This table is a composite representation based on typical values for this structural class.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| -CH₃ (acetyl) | ~30 |

| -N(CH₂CH₃)₂ | ~12 |

| -N(CH₂CH₃)₂ | ~45 |

| Aromatic/Vinylic C | ~97 - 158 |

| C=O (Lactone) | ~160 |

| C=O (Acetyl) | ~196 |

This table is a composite representation based on typical values for this structural class.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an exact measurement of a molecule's mass, confirming its elemental composition. The compound this compound has a molecular formula of C₁₅H₁₇NO₃, corresponding to a monoisotopic mass of 259.1208 g/mol . chemspider.com HRMS analysis validates this composition with high accuracy.

Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. The protonated molecule [M+H]⁺ has a precursor m/z of 260.1281. nih.gov Collision-induced dissociation leads to the formation of several key fragment ions. The most abundant fragment ion is typically observed at m/z 242.1, corresponding to the loss of a water molecule (H₂O). nih.gov Other significant fragments appear at m/z 218.1, which can be attributed to the subsequent loss of an ethyl group. nih.gov

Table 3: Key MS/MS Fragmentation Data for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 260.1281 | 242.1 | H₂O |

| 260.1281 | 218.1 | C₂H₅ + H₂O |

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups within a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound shows several characteristic absorption bands that are diagnostic for its structure.

Two distinct carbonyl (C=O) stretching vibrations are prominent. The peak for the lactone (cyclic ester) carbonyl typically appears at a higher wavenumber, around 1712-1723 cm⁻¹, while the acetyl ketone carbonyl stretch is observed at a slightly lower frequency. prezi.com Other notable peaks include C-H stretching vibrations for both aromatic and aliphatic groups, C=C stretching from the aromatic ring, and C-N stretching from the diethylamino group.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |

| C=O Stretch | ~1715 | Lactone Carbonyl |

| C=O Stretch | ~1680-1690 | Acetyl Carbonyl |

| C=C Stretch | ~1600-1450 | Aromatic Ring |

| C-N Stretch | ~1350 | Diethylamino Group |

| C-O Stretch | ~1250 | Ester Linkage |

This table is a composite representation based on typical values for this structural class. prezi.comresearchgate.net

UV-Visible Absorption and Fluorescence Emission Spectroscopy for Optical Characterization

The defining characteristic of this compound is its strong fluorescence, a property governed by its electronic structure. UV-Visible absorption and fluorescence emission spectroscopy are used to characterize these optical properties. The diethylamino group at the C-7 position acts as a powerful electron-donating group, which, in conjunction with the electron-withdrawing coumarin core, facilitates an efficient intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com

This ICT character is responsible for the compound's strong absorption in the visible region of the electromagnetic spectrum. In aqueous solution, the maximum absorption wavelength (λₘₐₓ) is observed at approximately 443 nm. chemodex.com Following absorption of light, the molecule relaxes to the ground state by emitting a photon, resulting in intense fluorescence. The maximum emission wavelength (λₑₘ) occurs at around 491 nm in water, producing a visible blue-green glow. chemodex.com The absorption and emission properties are sensitive to solvent polarity, a phenomenon known as solvatochromism, which is characteristic of compounds with significant ICT character. mdpi.com

Table 5: Photophysical Properties of this compound

| Solvent | Absorption λₘₐₓ (nm) | Emission λₑₘ (nm) |

| Water | 443 | 491 |

| Tetrahydrofuran | ~428 | - |

| Acetonitrile | - | - |

Data compiled from multiple sources. mdpi.comchemodex.com

Solid-State Structural Analysis via X-ray Crystallography

While spectroscopic methods define molecular connectivity and electronic properties, single-crystal X-ray crystallography provides the ultimate, high-resolution picture of the molecule's three-dimensional structure and its arrangement in the solid state.

Crystal Lattice Architecture and Molecular Conformation of this compound

The crystal structure of this compound (C₁₅H₁₇NO₃) has been determined, revealing precise details of its molecular geometry and intermolecular interactions. researchgate.net The compound crystallizes in the monoclinic system with the space group C2/c. researchgate.net

In the crystal lattice, molecules are organized into chains through weak C-H···O hydrogen bonds. researchgate.net Furthermore, these chains form dimerized structures via antiparallel carbonyl-carbonyl interactions. researchgate.net This specific packing arrangement restricts the free rotation of the diethylamino and acetyl groups, influencing the solid-state photophysical properties. researchgate.net

Table 6: Crystallographic Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₇NO₃ |

| Molecular Weight | 259.3 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 17.269 (2) Å |

| b | 7.5203 (8) Å |

| c | 22.0868 (10) Å |

| β | 108.524 (7)° |

| Volume (V) | 2719.8 (5) ų |

| Z | 8 |

Data sourced from Hamaker and McCully, Acta Cryst. (2006). E62, o2072–o2074. researchgate.net

Intermolecular Interactions: C–H···O Hydrogen Bonding, Carbonyl–Carbonyl Interactions, and π–π Stacking

The supramolecular architecture of this compound in the solid state is orchestrated by a combination of weak, non-covalent forces. These interactions, including hydrogen bonds, carbonyl–carbonyl interactions, and π–π stacking, are crucial in defining the crystal packing and influencing the material's bulk properties.

C–H···O Hydrogen Bonding: In the crystal lattice of this compound, molecules are linked into chains through weak C–H···O hydrogen bonds researchgate.net. This type of interaction, while weaker than conventional hydrogen bonds, plays a significant role in the assembly of molecules. The hydrogen atoms attached to the carbon framework act as donors, interacting with the oxygen atoms of the carbonyl groups on adjacent molecules researchgate.netnih.gov. This specific hydrogen bonding pattern contributes to the formation of extended one-dimensional chains within the crystal structure researchgate.net. For instance, in the related 7-(diethylamino)coumarin (7-DAC) fragment, C–H···O bonding is a frequently observed secondary motif, often occurring between the diethylamino group and carbonyl groups of neighboring molecules nih.gov.

Carbonyl–Carbonyl Interactions: The molecular chains formed by hydrogen bonding are further organized into dimers through specific carbonyl–carbonyl interactions researchgate.net. These are classified as type-II interactions, which involve the close association of the carbonyl groups from neighboring molecules in an antiparallel arrangement researchgate.net. This dimerization is a key feature in the crystal packing of this compound researchgate.net. In the crystal lattice, these interactions restrict the free rotation of the substituent groups, which can have significant effects on the compound's photophysical properties researchgate.net.

| Interaction Type | Description | Role in Crystal Packing |

| C–H···O Hydrogen Bonds | Weak interactions between carbon-bound hydrogen atoms and carbonyl oxygen atoms researchgate.net. | Links molecules into extended chains researchgate.net. |

| Carbonyl–Carbonyl | Type-II antiparallel interactions between carbonyl groups of adjacent molecules researchgate.net. | Arranges molecular chains into dimers researchgate.net. |

| π–π Stacking | Non-covalent interactions between the planar aromatic coumarin rings nih.govresearchgate.net. | Assembles molecules and contributes to overall crystal stability nih.govresearchgate.net. |

Analysis of Dihedral Angles and Rotational Restraints within the Molecular Structure

The three-dimensional conformation of this compound is characterized by a high degree of planarity, with specific torsions and rotational freedoms in its substituent groups.

The core coumarin structure, consisting of fused benzene (B151609) and lactone rings, is nearly planar researchgate.net. The planarity of this system is critical for the molecule's electronic and photophysical properties. The dihedral angle, which measures the torsion between two intersecting planes, provides a quantitative measure of this planarity. For this compound, the dihedral angle between the benzene and lactone rings is very small, reported as 1.55 (10)° researchgate.net. This indicates that the two rings are almost coplanar.

While the core is rigid, the substituent groups at the 3- and 7-positions—the acetyl and diethylamino groups, respectively—possess some degree of rotational freedom. However, in the solid state, these rotations are significantly restricted due to intermolecular interactions within the crystal lattice researchgate.net. This restriction of the pendant diethylamino (-NEt₂) and acetyl groups is a key factor that can lead to aggregation-induced emission (AIE) effects, where the molecule becomes more emissive in the aggregated or solid state compared to in solution researchgate.net.

In related 7-(diethylamino)-2-oxo-2H-chromene derivatives, the diethylamino group is often slightly rotated out of the main coumarin plane. For example, in allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, the diethylamino group is rotated out of the 2-oxo-2H-chromene plane by 6.7 (2)° nih.gov. This slight torsion is a common feature, as the diethylamino group's flexibility contributes to the solubility of these compounds in various solvents nih.gov.

| Structural Feature | Parameter | Value | Significance |

| Core Planarity | Dihedral Angle (Benzene-Lactone) | 1.55 (10)° researchgate.net | Confirms the nearly planar nature of the coumarin ring system. |

| Substituent Rotation | Diethylamino & Acetyl Groups | Restricted in solid state researchgate.net | Influences photophysical properties, potentially leading to AIE researchgate.net. |

Electrochemical Characterization for Redox Properties (e.g., Cyclic Voltammetry)

The redox properties of this compound can be investigated using electrochemical techniques such as cyclic voltammetry (CV). This method is highly effective for studying the oxidation and reduction processes of electroactive species and can identify the mechanisms of chemical reactions occurring at an electrode surface analchemres.org.

The electrochemical behavior of this compound is primarily dictated by its key functional groups: the electron-donating 7-(diethylamino) group and the electron-withdrawing coumarin core, which includes the acetyl group at the 3-position. The presence of the powerful electron-donating aromatic amine group is expected to make the molecule susceptible to oxidation at a relatively low positive potential analchemres.org.

In cyclic voltammetry studies of compounds with similar functionalities, such as aromatic amines, the initial electrochemical process is typically the oxidation of the amine group analchemres.org. For this compound, the oxidation would likely involve the transfer of electrons from the nitrogen atom of the diethylamino group to the working electrode. This process would generate a radical cation, which could then undergo further chemical or electrochemical reactions. The electron-donating properties of the amine group increase the electron density on the aromatic ring, facilitating its oxidation analchemres.org.

Conversely, the coumarin nucleus and the acetyl group are electron-withdrawing, which would make the reduction of the molecule more favorable compared to an unsubstituted coumarin. Studies on flavonoids, which share the benzopyranone core with coumarins, show that the electrochemical oxidation potentials and mechanisms are highly dependent on the substitution pattern mdpi.com. The oxidation of hydroxyl groups in flavonoids occurs at characteristic potentials, and while this compound has a diethylamino group instead, the principles of how substituents affect redox potentials are analogous mdpi.com. The presence of the amine group is anticipated to result in an oxidation peak at a less positive potential compared to unsubstituted or hydroxyl-substituted coumarins analchemres.orgprezi.com.

A typical cyclic voltammetry experiment would reveal the oxidation potential of the diethylamino group and might also show subsequent peaks if the initial oxidation product is itself electroactive. The reversibility of the redox process can also be determined, providing insight into the stability of the generated radical species analchemres.org.

Photophysical Phenomena and Electronic Properties of 3 Acetyl 7 Diethylamino 2h Chromen 2 One

Intramolecular Charge Transfer (ICT) Mechanisms and Donor-π-Acceptor (D-π-A) Structural Arrangements

The photoluminescent properties of 3-acetyl-7-(diethylamino)-2H-chromen-2-one are fundamentally governed by Intramolecular Charge Transfer (ICT) mechanisms. mdpi.com This process is facilitated by its distinct Donor-π-Acceptor (D-π-A) structural arrangement. mdpi.com In this molecule, the diethylamino group at the C-7 position acts as a potent electron-donating group (donor), while the acetyl group at the C-3 position and the lactone carbonyl group of the chromen-2-one core serve as electron-accepting moieties (acceptors). mdpi.comchim.it The coumarin (B35378) framework itself provides the π-conjugated bridge that connects the donor and acceptor groups.

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is primarily localized on the electron-donating diethylamino group, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the electron-accepting acetyl and carbonyl groups. mdpi.com This redistribution of electron density from the donor to the acceptor through the π-system results in a significant increase in the dipole moment of the excited state compared to the ground state. This charge-separated excited state is often referred to as the ICT state. The efficiency of this ICT process is a key determinant of the compound's fluorescent properties, including its emission wavelength and quantum yield. mdpi.com

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Effects in Solution and Solid States

In solution, many fluorescent dyes, including some coumarins, exhibit a phenomenon known as Aggregation-Caused Quencing (ACQ). This is characterized by a decrease in fluorescence intensity as the concentration of the dye increases, leading to the formation of aggregates. In these aggregates, strong intermolecular π-π stacking interactions can create non-radiative decay pathways for the excited state, thus quenching the fluorescence.

Conversely, some molecules exhibit the opposite behavior, known as Aggregation-Induced Emission (AIE), where they are non-emissive or weakly emissive in dilute solutions but become highly fluorescent in the aggregated or solid state. While this compound itself shows good fluorescence in solution, studies on related coumarin-hydrazone derivatives have demonstrated AIE effects in the solid state. mdpi.com This phenomenon is attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. mdpi.com

For this compound, intermolecular interactions in the solid state have been shown to favor the emissive relaxation mechanism from an excited state. mdpi.com This suggests that the solid-state packing can influence the radiative decay pathways, although the classic AIE behavior of being non-emissive in solution is not characteristic of this compound.

Modulation of Optical Properties through Structural Modifications and Environmental Factors

The optical properties of this compound are not static but can be finely tuned through both modifications to its chemical structure and changes in its surrounding environment.

Substituent Effects on Absorption and Emission Characteristics (e.g., Electron-Donating Groups at C-7)

The nature of the substituent at the C-7 position of the coumarin ring plays a crucial role in determining the absorption and emission characteristics of the molecule. The presence of a strong electron-donating group, such as the diethylamino group in this compound, is essential for its strong fluorescence. mdpi.com This group enhances the push-pull character of the D-π-A system, leading to a more efficient ICT process.

Studies comparing different substituents at the C-7 position have shown that stronger electron-donating groups lead to a bathochromic (red) shift in both the absorption and emission spectra. mdpi.com For instance, the diethylamino group in this compound results in significantly red-shifted absorption and emission compared to coumarins with weaker electron-donating groups like a hydroxyl or methoxy (B1213986) group at the same position. mdpi.com This is because a stronger donor more effectively destabilizes the HOMO, reducing the HOMO-LUMO energy gap and thus requiring lower energy for excitation and subsequent emission. mdpi.com

Solvent Polarity and Medium Effects on Photoluminescence Quantum Yields and Stokes Shifts

The photophysical properties of this compound are highly sensitive to the polarity of its environment. The solvent can significantly influence the photoluminescence quantum yield and the Stokes shift (the difference between the absorption and emission maxima).

In polar solvents, the charge-separated ICT excited state is stabilized to a greater extent than the less polar ground state. This increased stabilization in polar solvents leads to a larger Stokes shift. As the solvent polarity increases, the emission spectrum of this compound typically shows a bathochromic shift.

The photoluminescence quantum yield is also affected by the solvent. The table below presents the absorption and emission maxima, Stokes shift, and quantum yield of this compound in various solvents.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Toluene | 424 | 461 | 1988 | 0.81 |

| Tetrahydrofuran (THF) | 426 | 466 | 2113 | 0.89 |

| Acetonitrile | 429 | 477 | 2428 | 0.91 |

Data sourced from Villa-Martínez et al. (2022). mdpi.com

Excited State Dynamics and Relaxation Pathways of this compound

The primary radiative relaxation pathway is fluorescence, where the molecule returns to the ground state by emitting a photon. This process is responsible for the characteristic bright emission of this compound. The excited state lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is a crucial parameter in understanding its photophysics. For many 7-aminocoumarin (B16596) dyes, fluorescence lifetimes are typically in the range of a few nanoseconds.

Non-radiative relaxation pathways compete with fluorescence and lead to a decrease in the quantum yield. These pathways include:

Internal Conversion: A radiationless transition between electronic states of the same multiplicity (e.g., from a higher excited singlet state to the first excited singlet state, or from the first excited singlet state to the ground state).

Intersystem Crossing: A transition between electronic states of different multiplicity (e.g., from an excited singlet state to an excited triplet state). From the triplet state, the molecule can either return to the ground state via phosphorescence (a slow radiative process) or non-radiatively.

Vibrational Relaxation: Within each electronic state, the molecule rapidly loses excess vibrational energy to the surrounding solvent molecules, relaxing to the lowest vibrational level of that electronic state.

For 7-aminocoumarins, the flexibility of the amino group can also lead to the formation of a twisted intramolecular charge transfer (TICT) state, which is often a non-emissive or weakly emissive state that provides an efficient non-radiative decay channel. The formation of such states can be influenced by solvent polarity and viscosity.

Energy Transfer Processes in Composite Materials Incorporating this compound

The excellent fluorescent properties of this compound make it a suitable candidate for use as a donor or acceptor in Förster Resonance Energy Transfer (FRET) systems. FRET is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). The efficiency of FRET is highly dependent on the distance between the donor and acceptor, the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles.

In a composite material, this compound can be incorporated as a fluorescent dopant. For instance, when doped into a polymer matrix like poly(methyl methacrylate) (PMMA), it can act as a luminescent center. In such materials, energy absorbed by the polymer host or other dopants can be transferred to the coumarin dye, which then emits its characteristic fluorescence. This process is crucial for applications such as fluorescent solar collectors and scintillators.

While specific studies detailing FRET with this compound as a partner are not extensively documented in the readily available literature, its photophysical properties, including a high quantum yield and a significant Stokes shift, make it a theoretically excellent FRET partner. Its broad absorption and emission in the blue-green region of the spectrum allow for potential pairing with a variety of other dyes.

Computational Chemistry and Theoretical Investigations of 3 Acetyl 7 Diethylamino 2h Chromen 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Ground State Geometries

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov It is frequently employed to determine the optimized ground state geometry and electronic properties of coumarin (B35378) derivatives. bohrium.comresearchgate.net For 3-acetyl-7-(diethylamino)-2H-chromen-2-one, DFT calculations are essential for understanding the foundational aspects of its behavior, such as orbital energies and charge distribution.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic properties and reactivity of a molecule. ekb.eg The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's electronic excitation energy and chemical stability. wuxibiology.comschrodinger.com

In this compound, which possesses a donor-π-acceptor (D-π-A) architecture, the HOMO is predominantly localized on the electron-donating 7-(diethylamino) group and the benzene (B151609) ring. mdpi.com Conversely, the LUMO is concentrated on the electron-accepting 3-acetyl group and the pyrone ring. mdpi.com This spatial separation of the FMOs is characteristic of an intramolecular charge transfer (ICT) upon electronic excitation. mdpi.com Computational studies have quantified the energies of these orbitals. mdpi.com

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.61 |

| LUMO | -2.18 |

| Energy Gap (ΔE) | 3.43 |

Data sourced from computational calculations on the molecule, referred to as 1b in the source literature. mdpi.com

The ground state dipole moment (µg) is a measure of the asymmetry of the charge distribution in a molecule and is a key factor in how it interacts with its environment, particularly with polar solvents. DFT calculations are a standard method for determining this property. researchgate.net For coumarin derivatives, it is often observed that the dipole moment increases significantly upon excitation to the first excited state (µe), indicating a substantial redistribution of electron density and a more polar excited state. researchgate.netresearchgate.net This change in dipole moment upon excitation is a hallmark of molecules exhibiting strong intramolecular charge transfer characteristics.

Mulliken atomic charge analysis is a computational method used to assign partial charges to individual atoms within a molecule, providing a detailed picture of the electron distribution. This analysis helps in identifying electrophilic and nucleophilic sites and understanding the electrostatic potential of the molecule. For a D-π-A system like this compound, this analysis would typically reveal a concentration of negative charge on the electronegative oxygen atoms of the carbonyl groups (lactone and acetyl) and a degree of positive charge on the nitrogen atom of the diethylamino group. This charge separation across the molecular framework facilitates the intramolecular charge transfer process that is fundamental to its photophysical properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of electronically excited states. semanticscholar.orgrsc.orguci.edu It has become a standard and popular computational tool for accurately predicting the absorption and emission spectra of organic dyes. researchgate.net

By applying TD-DFT, researchers can calculate the vertical excitation energies, which correspond to the maxima in the UV-Vis absorption spectrum, and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. bohrium.com For this compound, TD-DFT calculations can confirm the ICT nature of the lowest energy transition (HOMO→LUMO) and predict how the absorption spectrum will shift in response to solvents of different polarities (solvatochromism). bohrium.com Such theoretical predictions are invaluable for interpreting experimental spectroscopic data and designing new molecules with tailored optical properties. mdpi.comresearchgate.net

Semi-Empirical Methods (e.g., ZINDO, CIS, PM6) in Photophysical Property Prediction

While DFT and TD-DFT provide high accuracy, they can be computationally demanding. Semi-empirical methods, such as PM6 (Parametric Method 6), ZINDO (Zerner's Intermediate Neglect of Differential Overlap), and CIS (Configuration Interaction Singles), offer a computationally less expensive alternative for predicting molecular properties. ekb.eg These methods use approximations and parameters derived from experimental data to simplify the calculations. They can be particularly useful for rapid screening of large libraries of compounds or for studying very large molecular systems where DFT is not feasible. Although generally less accurate than TD-DFT, these methods can provide valuable qualitative insights into the electronic transitions and photophysical properties of molecules like this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interaction Studies

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.govchemrxiv.org For a flexible molecule like this compound, MD simulations can provide critical insights into its conformational landscape. The orientation and dynamics of the diethylamino and acetyl groups can influence the molecule's electronic properties and its interaction with the surrounding environment.

MD simulations are also exceptionally useful for studying intermolecular interactions. biorxiv.org For instance, they can model how the coumarin derivative interacts with solvent molecules, providing a dynamic picture of the solvation shell. Furthermore, MD can be used to investigate the aggregation behavior of the molecule. In the solid state, this compound is known to arrange in dimers, leading to aggregation-caused quenching (ACQ) of its fluorescence. researchgate.net MD simulations could be employed to explore the forces driving this dimerization, such as π-π stacking and other non-covalent interactions, and to understand how these interactions impact the material's photophysical properties. nih.gov

Advanced Applications in Research and Material Science Utilizing 3 Acetyl 7 Diethylamino 2h Chromen 2 One

Development of Fluorescent Probes and Chemosensors based on 3-Acetyl-7-(diethylamino)-2H-chromen-2-one

The core structure of this compound serves as an excellent fluorophore for the design of fluorescent probes and chemosensors. The electron-donating diethylamino group at the 7-position and the electron-withdrawing acetyl group at the 3-position create an intramolecular charge transfer (ICT) character, which is highly sensitive to the surrounding environment. This sensitivity allows for the rational design of sensors that can detect specific analytes through changes in their fluorescence output.

The coumarin (B35378) scaffold, particularly with the donor-acceptor configuration present in this compound, is a popular choice for developing sensors for a range of biologically and environmentally important analytes.

Metal Ion Sensing (Zn²⁺): Derivatives of 7-(diethylamino)coumarin can be functionalized with specific metal ion chelators. For instance, a common strategy involves attaching a receptor unit, such as picolinamine, to the coumarin core. Upon binding with a target metal ion like Zn²⁺, the electronic properties of the fluorophore are altered. This can occur through mechanisms like chelation-enhanced fluorescence (CHEF), where the binding event restricts intramolecular vibrations and rotations, leading to a significant increase in fluorescence intensity. The coordination of the metal ion can also modulate the ICT process, resulting in a detectable spectral shift.

pH Sensing: The diethylamino group at the 7-position can act as a protonation site. In acidic conditions, the nitrogen atom of the amino group gets protonated, which diminishes its electron-donating ability. This change disrupts the ICT process from the donor to the acceptor part of the molecule, leading to a noticeable change in the absorption and emission spectra. This property allows for the development of pH-sensitive probes where the fluorescence intensity or wavelength is dependent on the pH of the medium. For example, some coumarin derivatives exhibit a color change from blue to yellow-green as the pH transitions from acidic to alkaline. researchgate.net

Thiol Sensing (Cysteine): The detection of thiols like cysteine is often achieved by incorporating a thiol-reactive group into the coumarin structure. A common approach is the use of a Michael acceptor, such as an α,β-unsaturated ketone. In the presence of a thiol like cysteine, a Michael addition reaction occurs. This reaction disrupts the π-conjugation of the system, leading to a change in the fluorescence properties of the coumarin fluorophore. This can manifest as either a "turn-on" or "turn-off" response, or a ratiometric change in the emission spectrum.

| Analyte | Sensing Mechanism | Typical Fluorescence Change |

| Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF), Modulation of Intramolecular Charge Transfer (ICT) | Fluorescence enhancement or spectral shift |

| pH | Protonation/deprotonation of the diethylamino group affecting ICT | Change in fluorescence intensity and/or wavelength |

| Thiols (Cysteine) | Michael addition reaction disrupting π-conjugation | Turn-on/Turn-off fluorescence or ratiometric shift |

The design of sophisticated fluorescent probes based on this compound often employs "turn-on," "turn-off," or ratiometric signaling mechanisms to enhance sensitivity and selectivity.

Turn-On/Turn-Off Systems: These probes are designed to be in a non-fluorescent or weakly fluorescent state (off-state) in the absence of the analyte. Upon interaction with the target, a chemical reaction or binding event occurs that "turns on" the fluorescence, leading to a significant increase in emission intensity. A common strategy to achieve the "off" state is through photoinduced electron transfer (PeT). In a PeT-based sensor, a quencher moiety is attached to the fluorophore. In the ground state, upon excitation, an electron is transferred from the quencher to the fluorophore, preventing fluorescence emission. When the analyte binds to the quencher, this PeT process is inhibited, and the fluorescence of the coumarin is restored. Conversely, a "turn-off" probe is fluorescent in its free form and becomes non-fluorescent upon binding to the analyte.

Ratiometric Probes: Ratiometric sensing involves measuring the ratio of fluorescence intensities at two different wavelengths. This approach offers a significant advantage over intensity-based measurements as it can correct for variations in probe concentration, excitation light intensity, and instrumental efficiency, leading to more accurate and reliable detection. The design of ratiometric probes based on coumarin derivatives often involves creating a system where the binding of an analyte leads to a significant shift in the emission spectrum. For example, the interaction with an analyte might change the electronic structure of the coumarin derivative, leading to the appearance of a new emission band at a longer or shorter wavelength while the original band decreases. The ratio of the intensities of these two bands can then be correlated with the analyte concentration.

| Probe Type | Principle of Operation | Advantages |

| Turn-On | Fluorescence is activated in the presence of the analyte. | High signal-to-background ratio, enhanced sensitivity. |

| Turn-Off | Fluorescence is quenched in the presence of the analyte. | Simple design, effective for detecting quenching species. |

| Ratiometric | Measures the ratio of fluorescence intensities at two wavelengths. | Built-in self-calibration, high accuracy and reliability. |

Utilization in Organic Optoelectronic Devices

The excellent photophysical properties of this compound and its derivatives make them promising candidates for applications in organic optoelectronic devices. researchgate.net Their strong absorption in the visible region, high fluorescence quantum yields, and good thermal stability are desirable characteristics for materials used in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

In OLEDs, an organic emissive layer is sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected into the organic layer, where they recombine to form excitons. The radiative decay of these excitons results in the emission of light. The color and efficiency of the OLED are determined by the properties of the emissive material.

Coumarin derivatives, including those structurally similar to this compound, are attractive for use in the emission layers of OLEDs due to their high fluorescence efficiency. researchgate.net They can be used as dopants in a host matrix, where energy is transferred from the host to the coumarin dopant, which then emits light. The tunability of the emission color of coumarin derivatives through chemical modification allows for the creation of OLEDs with different colors. While specific device performance data for this compound in OLEDs is not extensively reported, its strong blue-green fluorescence suggests its potential as an emitter in this region of the visible spectrum.

Organic solar cells convert sunlight into electricity. They typically consist of a blend of a donor and an acceptor material. The donor material absorbs sunlight to create excitons, which then diffuse to the donor-acceptor interface where they separate into free charge carriers.

The broad and strong absorption of coumarin derivatives in the visible spectrum makes them suitable as donor materials in OSCs. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the donor material are crucial for efficient charge separation and transport. The electronic properties of this compound, with its electron-rich diethylamino group and electron-accepting acetyl-coumarin core, can be tailored through chemical synthesis to optimize these energy levels for better device performance. Research into coumarin-based materials for OSCs is an active area, with the goal of developing efficient and stable solar cells.

Photoinitiators and Photodimerization Studies

The photochemical reactivity of this compound and its derivatives has been explored in the context of photopolymerization and photodimerization.

Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that can initiate a polymerization reaction. Coumarin derivatives have been investigated as high-performance photoinitiators for free radical photopolymerization, particularly under visible light irradiation. nih.govul.edu.lb

Derivatives of 7-(diethylamino)coumarin have been shown to be effective photoinitiators, especially when used in multi-component systems, for example, with an iodonium (B1229267) salt and an amine. nih.gov The coumarin dye absorbs light and enters an excited state. It can then interact with the other components of the initiating system to generate the radicals that start the polymerization process. The efficiency of these systems is attributed to the high molar extinction coefficients of the coumarin derivatives in the visible range and their favorable redox properties.

Coumarin and its derivatives are well-known to undergo [2+2] cycloaddition reactions upon exposure to UV light, leading to the formation of cyclobutane (B1203170) dimers. nih.govrsc.orgnankai.edu.cn This photodimerization is a reversible process, with the dimers often being cleaved back to the monomers upon irradiation at a shorter wavelength.

This photochemical property has been utilized in various applications, including the development of photo-responsive materials and for photopatterning. The specific regio- and stereochemistry of the photodimerization of coumarin derivatives can be influenced by the reaction conditions, such as the solvent and the presence of supramolecular hosts. While specific studies on the photodimerization of this compound are not widely documented, the general principles of coumarin photodimerization are applicable to this molecule. The presence of the acetyl and diethylamino substituents would be expected to influence the electronic and steric factors governing the cycloaddition reaction.

Bioimaging and Cell-Based Research Applications (Non-Clinical Focus)

The intrinsic fluorescent properties of the this compound scaffold make it a valuable platform for the development of sophisticated probes for bioimaging and cell-based research. Its utility is primarily as a core molecular structure that can be chemically modified to create derivatives with specific targeting capabilities and responsive fluorescent signals. These probes are instrumental in visualizing and understanding complex cellular processes without direct clinical applications.

Researchers have successfully synthesized and utilized derivatives of this coumarin compound to function as fluorescent chemosensors for imaging the microenvironment within specific cellular regions. The 7-(diethylamino) group acts as an electron donor, while the acetyl group at the 3-position serves as an electron-withdrawing group, creating a push-pull electronic system. This configuration is highly sensitive to the local environment, leading to changes in fluorescence emission based on factors like polarity. For instance, a robust fluorescent dye, CTPA, was rationally designed using 3-acetyl-7-(N,N-diethyl) amino benzopyran-2-one as a polarity-sensitive group to monitor lipid droplet polarity and number variation for cancer diagnostics in a research setting. semanticscholar.org

Furthermore, the versatility of the this compound structure allows for its incorporation into more complex probe designs. A notable example is the development of a ratiometric fluorescent probe based on a 7-(diethylamino)coumarin-hemicyanine hybrid, named ACou-Ind. chim.it This probe was designed for the detection of hydrogen peroxide (H2O2) and demonstrated a significant shift from red to blue fluorescence upon interaction with specific nucleophilic analytes, enabling the ratiometric imaging of cellular processes involving reactive oxygen species. chim.it The development of such probes underscores the importance of the foundational coumarin structure in advancing our ability to visualize dynamic events within living cells.

| Probe Derivative | Target Analyte/Process | Principle of Detection | Application in Cell-Based Research |

| CTPA | Lipid Droplet Polarity | Polarity-sensitive fluorescence | Cancer diagnostics through monitoring lipid droplet variations |

| ACou-Ind | Hydrogen Peroxide (H2O2) | Ratiometric fluorescence shift | Imaging of cellular redox signaling |

Optical Data Storage and Energy Limitation Technologies

The unique photophysical properties of molecules derived from this compound extend their utility into the realm of materials science, particularly in the development of advanced optical technologies. The core coumarin structure, with its inherent fluorescence and potential for chemical modification, serves as a foundational component for creating materials with applications in optical data storage and optical power limiting.

Photoluminescent organic compounds derived from coumarins have been investigated for their use in two-photon absorption phenomena, which is a key principle behind high-density 3D optical data storage. mdpi.com Polymers containing coumarin-based derivatives have been used in thin films for optical data storage, employing femtosecond laser pulses to induce two-photon absorption processes. nih.gov The photodimerization property of coumarin derivatives allows for reversible writing and erasing of data in the same physical location within the material. nih.gov The stored information can then be read out using techniques like second harmonic generation microscopy. nih.gov

In addition to data storage, derivatives of this compound have shown promise in nonlinear optical (NLO) applications, including optical power limiting. The strategic incorporation of different functional groups onto the coumarin scaffold can result in dyes with excellent third-order nonlinear optical properties. researchgate.net For example, a series of novel 3-(2,2a,3-triazacyclopenta[jk]fluoren-1-yl)-2H-chromen-2-one derivatives, synthesized from a coumarin precursor, exhibited a high nonlinear response on the order of 10⁻⁷ cm²/W. researchgate.net This level of nonlinearity indicates their potential for use in applications such as optical switching, waveguides, and as nonlinear contrast agents, which are crucial for protecting sensitive optical sensors from high-intensity laser damage. researchgate.net

| Technology Area | Underlying Principle | Role of this compound Derivative | Research Finding |

| Optical Data Storage | Two-photon absorption and photodimerization | Forms the photoactive component in polymer films | Enables reversible recording and erasing of data at high density. nih.gov |

| Optical Power Limiting | Third-order nonlinear optical response | Acts as the core structure for synthesizing dyes with high nonlinearity | Derivatives show a high nonlinear response (10⁻⁷ cm²/W), suitable for optical switching and sensor protection. researchgate.net |

Protein Labeling Agents for Research

The this compound scaffold is a key precursor in the synthesis of fluorescent probes designed for the specific labeling of proteins in a research context. The ability to covalently attach a fluorescent molecule to a protein of interest is a powerful tool for studying protein function, localization, and interactions within a cellular environment.

One innovative approach involves the use of a coumarin-modified triazabutadiene that can be triggered to release a reactive aryl diazonium ion. nih.gov This reactive species can then form a covalent bond with electron-rich amino acid residues on the surface of a protein, such as tyrosine, resulting in a fluorescently labeled protein. nih.gov The design of these probes allows for conditional labeling; for example, the release of the diazonium ion can be triggered by a change in pH. nih.gov This makes such probes particularly useful for labeling proteins in specific subcellular compartments with distinct pH environments, like the acidic interior of the late endosome. nih.gov

The general strategy for creating these protein labeling agents involves synthesizing a derivative of this compound that contains a reactive group capable of forming a stable covalent bond with a protein. The coumarin portion of the molecule serves as the fluorescent reporter, allowing the labeled protein to be visualized using fluorescence microscopy. The small size of the coumarin fluorophore is advantageous as it is less likely to perturb the natural structure and function of the protein being studied. nih.gov

| Labeling Strategy | Reactive Species | Target Amino Acid | Triggering Mechanism | Research Application |

| Triazabutadiene-based probe | Aryl diazonium ion | Tyrosine | Low pH | Fluorescent labeling of proteins in acidic organelles like the late endosome. nih.gov |

Future Research Directions and Unexplored Avenues for 3 Acetyl 7 Diethylamino 2h Chromen 2 One

Exploration of Novel Synthetic Strategies for Enhanced Compound Libraries and Scalability

The synthesis of coumarin (B35378) derivatives, including 3-acetyl-7-(diethylamino)-2H-chromen-2-one, has traditionally been achieved through established methods like the Knoevenagel condensation, Pechmann condensation, and Wittig reactions. mdpi.com For instance, this compound can be synthesized via the Knoevenagel condensation of 4-diethylamino-salicylaldehyde with ethyl acetoacetate (B1235776). mdpi.com

Future research will likely focus on developing more efficient, scalable, and environmentally friendly synthetic routes. Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating reaction kinetics and increasing yields in coumarin synthesis. Further optimization of microwave parameters for this compound and its derivatives could lead to rapid and scalable production.